molecular formula C14H17NO4 B8799910 Methyl 5-methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylate CAS No. 152593-18-5

Methyl 5-methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylate

Cat. No. B8799910
M. Wt: 263.29 g/mol
InChI Key: FJDWRODQFGUKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

152593-18-5

Product Name

Methyl 5-methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylate

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

methyl 5-methoxy-2-(methoxymethyl)-1-methylindole-3-carboxylate

InChI

InChI=1S/C14H17NO4/c1-15-11-6-5-9(18-3)7-10(11)13(14(16)19-4)12(15)8-17-2/h5-7H,8H2,1-4H3

InChI Key

FJDWRODQFGUKPE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C(=C1COC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

14.9 g of 5-hydroxy-3-methoxycarbonyl-2-methoxymethyl-1-methylindole (59.8 mmol) obtained in Example 1 was dissolved in 150 ml of anhydrous dimethylformamide, and the solution was stirred in a stream of nitrogen under ice cooling. To this were added 2.63 g (65.8 mmol) of sodium hydride (60% oil dispersion) and 4.1 ml (65.9 mmol) of methyl iodide in that order. After 2 hours of heating at 50° C., the resulting reaction mixture was cooled down, mixed with water and then extracted with ethyl acetate. The ethyl acetate layer was washed with water and saturated sodium chloride aqueous solution and then dried over anhydrous magnesium sulfate. After anhydrous magnesium sulfate was filtered off and the solvent was distilled off under reduced pressure, the resulting residue was purified by a silica gel column chromatography (eluent: hexane-ethyl acetate, 3:1) to obtain 14.1 g of the title compound with a yield of 89%.
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89%

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